Cas no 205055-10-3 (6-Fluorobenzobthiophene)

6-Fluorobenzobthiophene structure
6-Fluorobenzobthiophene structure
商品名:6-Fluorobenzobthiophene
CAS番号:205055-10-3
MF:C8H5FS
メガワット:152.188704252243
MDL:MFCD18207210
CID:829901
PubChem ID:19088018

6-Fluorobenzobthiophene 化学的及び物理的性質

名前と識別子

    • 6-Fluorobenzo[b]thiophene
    • 6-fluoro-1-benzothiophene
    • 6-Fluoro-benzo[b]thiophene
    • 6-fluorobenzo[b]thiophen
    • 6-fluorobenzothiophene
    • Benzo[b]thiophene,6-fluoro
    • QC-2173
    • RW3617
    • Benzo[b]thiophene, 6-fluoro- (9CI)
    • Benzo[b]thiophene, 6-fluoro-
    • IAWIFBMBSZRKGZ-UHFFFAOYSA-N
    • RL02545
    • FCH1174775
    • AB0023285
    • AX8211933
    • W4310
    • ST24024401
    • FT-0660509
    • J-519708
    • CS-0097358
    • MFCD18207210
    • DTXSID00597945
    • 205055-10-3
    • AS-59316
    • P15213
    • SCHEMBL153668
    • AKOS015919500
    • A23194
    • DB-066225
    • 6-Fluorobenzobthiophene
    • MDL: MFCD18207210
    • インチ: 1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
    • InChIKey: IAWIFBMBSZRKGZ-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC2C=CC(=CC1=2)F

計算された属性

  • せいみつぶんしりょう: 152.01000
  • どういたいしつりょう: 152.00959950g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.2
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 226.2±13.0 °C at 760 mmHg
  • フラッシュポイント: 90.6±19.8 °C
  • PSA: 28.24000
  • LogP: 3.04040
  • じょうきあつ: 0.1±0.4 mmHg at 25°C

6-Fluorobenzobthiophene セキュリティ情報

6-Fluorobenzobthiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM156734-1g
6-Fluorobenzo[b]thiophene
205055-10-3 95%+
1g
$*** 2023-03-31
Ambeed
A584862-250mg
6-Fluorobenzo[b]thiophene
205055-10-3 95%
250mg
$73.0 2025-02-25
Chemenu
CM156734-1g
6-Fluorobenzo[b]thiophene
205055-10-3 95%+
1g
$518 2021-06-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD211933-250mg
6-Fluorobenzo[b]thiophene
205055-10-3 95%
250mg
¥859.0 2022-03-01
Chemenu
CM156734-5g
6-Fluorobenzo[b]thiophene
205055-10-3 95%+
5g
$2070 2021-06-16
Apollo Scientific
PC535065-250mg
6-Fluorobenzo[b]thiophene
205055-10-3 95+%
250mg
£70.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DH488-200mg
6-Fluorobenzobthiophene
205055-10-3 95+%
200mg
810.0CNY 2021-07-14
TRC
F870023-100mg
6-Fluorobenzo[b]thiophene
205055-10-3
100mg
$ 275.00 2022-06-04
eNovation Chemicals LLC
D746965-250mg
Benzo[b]thiophene, 6-fluoro-
205055-10-3 95+%
250mg
$155 2025-02-24
eNovation Chemicals LLC
D746965-5g
Benzo[b]thiophene, 6-fluoro-
205055-10-3 95+%
5g
$1050 2025-02-24

6-Fluorobenzobthiophene 関連文献

6-Fluorobenzobthiopheneに関する追加情報

Introduction to 6-Fluorobenzobthiophene (CAS No. 205055-10-3)

6-Fluorobenzobthiophene, with the chemical formula C13H7FO, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and electronic properties. This compound, identified by its CAS number 205055-10-3, belongs to the benzobthiophene family, which is characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The introduction of a fluorine atom at the 6-position of the benzene ring enhances its reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The significance of 6-Fluorobenzobthiophene lies in its versatility as a building block for more complex molecules. Its electron-deficient nature, influenced by the fluorine substituent, makes it an attractive candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, the compound's ability to participate in various chemical reactions, including cross-coupling reactions, makes it a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, 6-Fluorobenzobthiophene has been extensively studied for its potential applications in drug discovery. The fluorine atom's ability to modulate metabolic stability and binding affinity has been leveraged to design more effective pharmaceuticals. For instance, studies have shown that fluorinated benzobthiophenes exhibit promising activity against various biological targets, including kinases and proteases. These findings have spurred interest in developing new analogs of 6-Fluorobenzobthiophene with enhanced pharmacological properties.

The synthesis of 6-Fluorobenzobthiophene typically involves multi-step organic transformations, starting from commercially available precursors such as fluorene or fluorene derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's importance as a key intermediate in industrial-scale production.

One of the most notable applications of 6-Fluorobenzobthiophene is in the development of agrochemicals. The compound's structural features contribute to its efficacy as a precursor for herbicides and fungicides. Recent research has demonstrated that derivatives of 6-Fluorobenzobthiophene exhibit potent activity against resistant strains of plants, offering new solutions for sustainable agriculture. This underscores the compound's broad utility beyond pharmaceuticals.

The electronic properties of 6-Fluorobenzobthiophene have also been explored for use in advanced materials. Its ability to form stable conjugated systems makes it suitable for applications in organic semiconductors and sensors. Researchers have incorporated this compound into polymer blends to improve charge transport properties in solar cells. These innovations highlight the compound's potential to contribute to next-generation technologies.

Epidemiological studies have begun to investigate the biological effects of exposure to fluorinated aromatic compounds like 6-Fluorobenzobthiophene. While preliminary data suggest that low-level exposure is generally safe, further research is needed to fully understand its long-term health implications. Regulatory agencies are closely monitoring these developments to ensure that safe handling protocols are established for industrial and laboratory use.

The future prospects of 6-Fluorobenzobthiophene are promising, with ongoing research focused on expanding its applications in drug discovery and materials science. Collaborative efforts between academia and industry are expected to yield novel derivatives with enhanced functionalities. As our understanding of this compound grows, so too will its role in advancing scientific and technological innovation.

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